molecular formula C16H16FNO B5373295 N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide

N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B5373295
M. Wt: 257.30 g/mol
InChI Key: QWIUMPMWBLCDOG-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of arylacetamides, which have shown promising results in treating neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. This compound has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function and memory. This compound has also been shown to inhibit the activity of GABA receptors, which could explain its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. This compound has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the growth and survival of neurons. This compound has also been shown to decrease oxidative stress and inflammation in the brain, which could contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and well-established synthesis method. However, this compound has limited solubility in water, which could make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide research, including investigating its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Further studies could also explore the optimal dosage and administration of this compound for therapeutic applications. Finally, research could investigate the potential of this compound as a cognitive enhancer in healthy individuals.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in treating neurological disorders. The synthesis method is well-established, and this compound has shown low toxicity and well-tolerated in animal models. More research is needed to fully understand the mechanism of action and potential side effects of this compound, but the future directions for this compound research are promising.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-fluoro-2-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to enhance cognitive function and memory retention in animal models, which suggests its potential as a cognitive enhancer. Additionally, this compound has shown anticonvulsant and neuroprotective properties, which could make it a promising treatment for epilepsy and neurodegenerative diseases.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-4-3-5-13(8-11)10-16(19)18-15-7-6-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIUMPMWBLCDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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